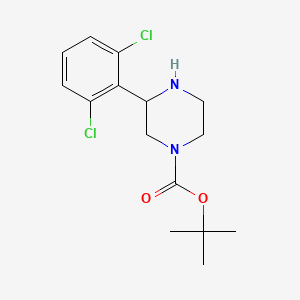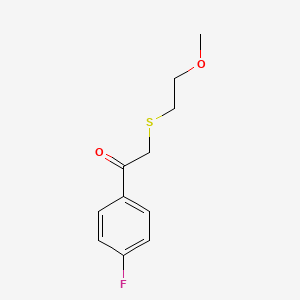
1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group, a methoxyethylthio group, and an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methoxyethylthiol in the presence of a base to form the corresponding thioether. This intermediate can then be oxidized to the desired ketone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one depends on its specific interactions with molecular targets. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(4-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Fluorophenyl)-2-((2-methoxyethyl)amino)ethan-1-one: Similar structure but with an amino group instead of a thioether group.
Uniqueness
1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is unique due to the presence of both the fluorophenyl and methoxyethylthio groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13FO2S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(2-methoxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c1-14-6-7-15-8-11(13)9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 |
Clé InChI |
FEZYHWOBVCDHAS-UHFFFAOYSA-N |
SMILES canonique |
COCCSCC(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


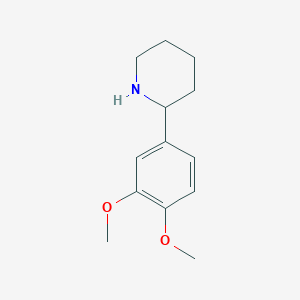
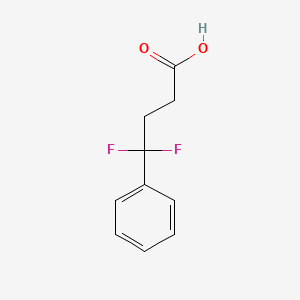
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
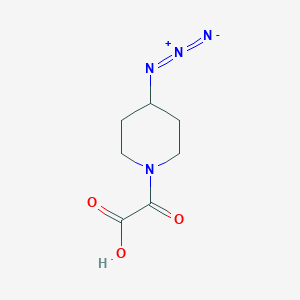
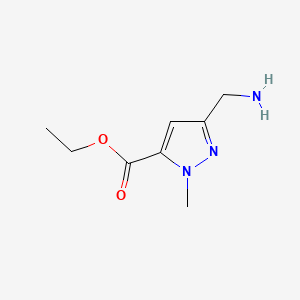


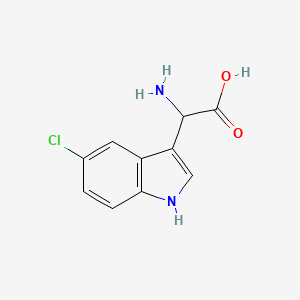
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
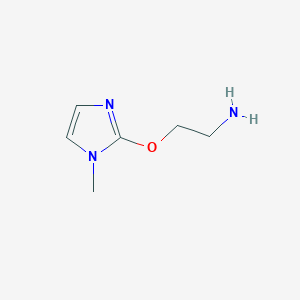
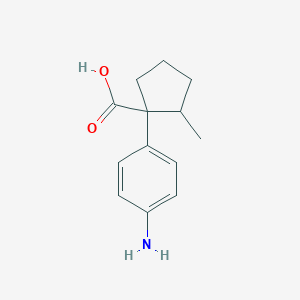
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
